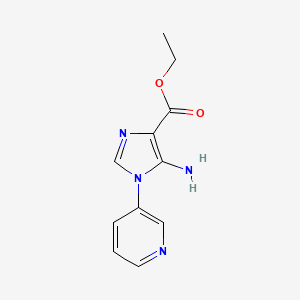

ethyl 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxylate

Overview

Description

Ethyl 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxylate: is a chemical compound with the molecular formula C₁₂H₁₄N₄O₂ and a molecular weight of 232.24 g/mol. This compound belongs to the class of imidazole derivatives and features a pyridine ring attached to the imidazole core, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with ethyl 5-amino-1H-imidazole-4-carboxylate and pyridin-3-yl halides.

Reaction Conditions: The reaction is usually carried out in the presence of a base, such as triethylamine, and a palladium catalyst under inert atmosphere conditions.

Industrial Production Methods: On an industrial scale, the compound is synthesized using continuous flow reactors to ensure consistent quality and yield. The process involves optimizing reaction parameters such as temperature, pressure, and reaction time to achieve high purity and efficiency.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to reduce the imidazole ring or the pyridine ring.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine or imidazole ring can be substituted with different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles such as amines, alcohols, and thiols are used, often in the presence of a base.

Major Products Formed:

Oxidation Products: Various oxidized derivatives, including carboxylic acids and ketones.

Reduction Products: Reduced forms of the imidazole and pyridine rings.

Substitution Products: Substituted imidazole and pyridine derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of ethyl 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxylate as an anticancer agent. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the inhibition of specific signaling pathways that promote cell proliferation and survival.

Table 1: Anticancer Activity Data

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antibiotic therapies.

Table 2: Antimicrobial Activity

| Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Neuropharmacology

This compound has been investigated for its neuroprotective effects. Preliminary studies indicate that it may help in reducing neuroinflammation and protecting neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases like Alzheimer's and Parkinson's.

Case Study: Neuroprotective Effects

A study conducted on animal models of neurodegeneration demonstrated that administration of the compound resulted in a significant decrease in markers of oxidative stress and inflammation, suggesting its potential as a therapeutic agent in neurodegenerative disorders.

Material Science

The compound is also being explored for its applications in material science, particularly in the development of organic semiconductors. Its unique structure allows for effective charge transport properties, making it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Table 3: Material Properties

Mechanism of Action

The mechanism by which ethyl 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxylate exerts its effects depends on its specific derivatives and the biological targets they interact with. The molecular targets and pathways involved can vary widely, but common mechanisms include inhibition of enzymes, modulation of receptor activity, and interference with cellular signaling pathways.

Comparison with Similar Compounds

Ethyl 5-amino-1-(pyridin-2-yl)-1H-imidazole-4-carboxylate: Similar structure with a different position of the pyridine ring.

Ethyl 1-acetyl-5-amino-1H-pyrazole-4-carboxylate: Related imidazole derivative with an acetyl group.

Ethyl 5-amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxylate: Another positional isomer with the pyridine ring at a different position.

Uniqueness: Ethyl 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxylate is unique due to its specific substitution pattern on the imidazole ring, which influences its reactivity and biological activity. This positional specificity can lead to different biological effects compared to its isomers and related compounds.

Biological Activity

Ethyl 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxylate (CAS No. 1160472-66-1) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₁₁H₁₂N₄O₂

- Molecular Weight : 232.24 g/mol

- CAS Number : 1160472-66-1

The compound features an imidazole ring, which is known for its role in various biological processes, including enzyme catalysis and receptor binding.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been evaluated against various cancer cell lines, demonstrating cytotoxic effects with IC₅₀ values in the micromolar range. A study reported that derivatives of imidazole compounds showed potent activity against human tumor cell lines, including colorectal and lung cancer cells, with some derivatives achieving IC₅₀ values as low as 2.76 µM against ovarian cancer cells (OVXF 899) .

| Cell Line | IC₅₀ (µM) |

|---|---|

| Human Cervical (HeLa) | 9.27 |

| Colon Adenocarcinoma (CaCo-2) | 2.76 |

| Lung Adenocarcinoma (LXFA 629) | 9.27 |

Anti-inflammatory Effects

The compound's anti-inflammatory activity has also been highlighted in the literature. It has shown the ability to inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory pathway. The IC₅₀ values reported for related compounds indicate a promising potential for reducing inflammation comparable to established anti-inflammatory drugs like celecoxib .

Antimicrobial Activity

This compound has demonstrated antibacterial activity against various strains of bacteria. Research has shown that compounds with similar structures possess minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli . This suggests a potential role in treating bacterial infections.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression and inflammation, such as COX and various kinases.

- Modulation of Signaling Pathways : It may affect signaling pathways related to cell proliferation and apoptosis, contributing to its anticancer effects.

- Interference with Bacterial Metabolism : The structural features may allow it to disrupt bacterial cell wall synthesis or other vital processes.

Case Studies and Research Findings

A comprehensive review of literature from the past few years reveals several case studies focusing on the biological activities of imidazole derivatives:

- Anticancer Studies : A derivative was tested against a panel of twelve human tumor cell lines, showing enhanced selectivity and potency compared to standard chemotherapeutics .

- Anti-inflammatory Research : Studies indicated that similar compounds exhibited significant inhibition of COX enzymes, with some derivatives showing better efficacy than traditional anti-inflammatory agents .

- Antimicrobial Evaluations : Compounds related to this compound were assessed for their antibacterial properties, revealing promising results against resistant strains .

Properties

IUPAC Name |

ethyl 5-amino-1-pyridin-3-ylimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2/c1-2-17-11(16)9-10(12)15(7-14-9)8-4-3-5-13-6-8/h3-7H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJRFOAJQFLWZII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C=N1)C2=CN=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.